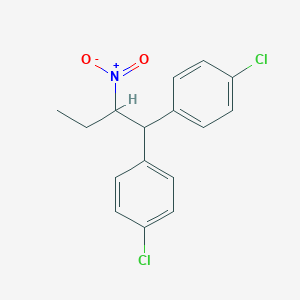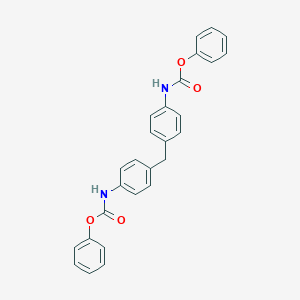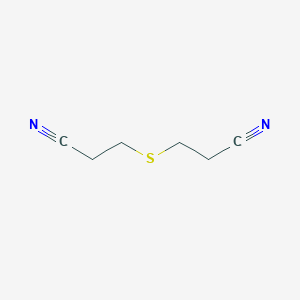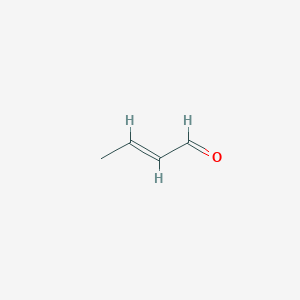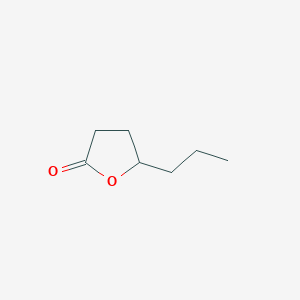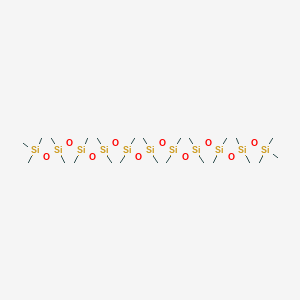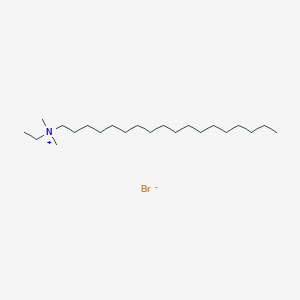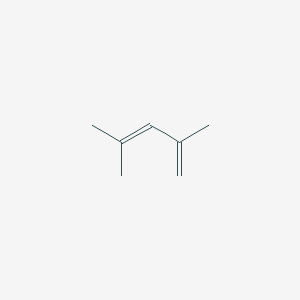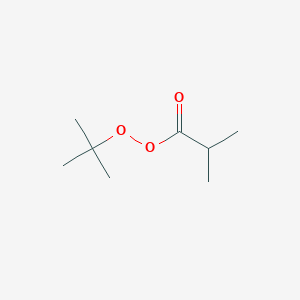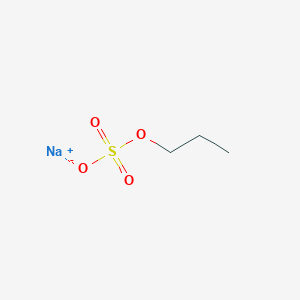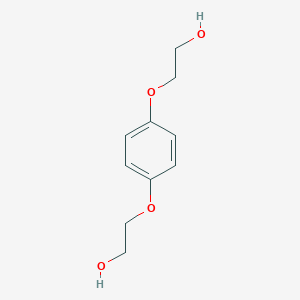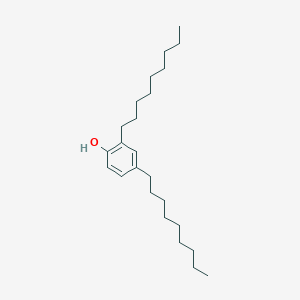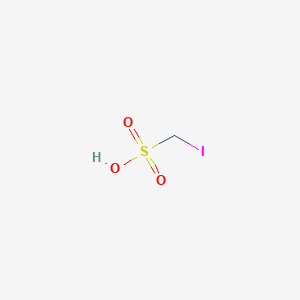
Methiodal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methiodal, also known as 2-methyl-3-(2-oxo-1-pyrrolidinyl) propanenitrile, is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a synthetic molecule that was first synthesized in 1979 and has since been used in a variety of studies due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Clinical and Experimental Observations : Methiodal, when used in myelography, is associated with effects like spinal anesthesia, pain, and autonomic dysfunction. Experiments on cats showed that Methiodal blocked conduction in both ventral and dorsal root fibers, indicating an action on the spinal cord or nerve roots (Harvey, Freiberger, & Werner, 1961).
Myelography Applications : Methiodal has been used as a contrast medium for lumbar myelography, though it's not widely accepted due to its irritative effects on nervous structures. It was used in more than 4,500 patients at Ulleval Sykehus since 1947 without serious complications (Skalpe, Torbergsen, Amundsen, & Presthus, 1973).
Comparative Studies with Other Contrast Media : Methiodal sodium has been compared with other contrast media like metrizamide for lumbar myelography. Methiodal requires the use of spinal anesthesia, which can itself lead to complications (Hindmarsh, 1973).
Epileptogenic Effects : Methiodal sodium (Abrodil) has been noted for its potential epileptogenic effects when used in myelography, prompting caution against its use in certain neuroimaging applications (Oftedal & Kayed, 1973).
Histological Investigations : Sodium methiodal has been studied in experimental myelography on rabbits, showing histological changes in the form of leptomeningeal infiltration and cell infiltration in the cord and nerve roots (Praestholm & Ølgaard, 1972).
Effects on Animal Models : Intramedullary injection of a solution containing methiodal sodium and lidocaine HCl into the lumbar spinal cords of dogs caused severe spinal cord malacia and cavitation (Parker, Cusick, Stowater, & Park, 1975).
Radiotherapy Planning : 11C-methionine positron emission tomography (MET-PET) has been used to evaluate the effect on gross tumor volume delineation in fractionated stereotactic radiotherapy of skull base meningiomas (Astner et al., 2008).
Cancer Research : Research on oral recombinant methioninase (o-rMETase) shows potential in treating and preventing cancer, as it targets methionine use by cancer cells. It was found effective in a patient-derived orthotopic xenograft (PDOX) model of BRAF-V600E mutant melanoma (Kawaguchi et al., 2018).
Brain Tumor Imaging : 11C-methionine PET is used in PET imaging of brain tumors due to its high detection rate and good lesion delineation, particularly in cerebral gliomas and brain metastases (Glaudemans et al., 2013).
Eigenschaften
CAS-Nummer |
143-47-5 |
|---|---|
Produktname |
Methiodal |
Molekularformel |
CH3IO3S |
Molekulargewicht |
222 g/mol |
IUPAC-Name |
iodomethanesulfonic acid |
InChI |
InChI=1S/CH3IO3S/c2-1-6(3,4)5/h1H2,(H,3,4,5) |
InChI-Schlüssel |
RDFJFVXMRYVOAC-UHFFFAOYSA-N |
SMILES |
C(S(=O)(=O)O)I |
Kanonische SMILES |
C(S(=O)(=O)O)I |
Andere CAS-Nummern |
143-47-5 |
Synonyme |
Abrodil iodomethanesulfonic acid methiodal Sergosin Skiodan sodium iodomethanesulfonate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




